molecular formula C22H27NO3 B6545612 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide CAS No. 946359-00-8

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide

Cat. No.: B6545612
CAS No.: 946359-00-8
M. Wt: 353.5 g/mol
InChI Key: KBOGAXFVICMHOT-UHFFFAOYSA-N
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Description

The compound "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide" is a synthetic organic molecule with potential applications in various fields, including chemistry, biology, and medicine. It features a benzamide core linked to a benzofuran moiety, indicative of its structural complexity and potential functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures:

  • Formation of Benzofuran Core: : Starting from 2,3-dihydro-1-benzofuran, the process includes introducing the dimethyl substituents.

  • Oxyalkylation Reaction: : Attaching a 2,2-dimethyl-2,3-dihydro-1-benzofuran group via an oxyalkylation reaction under specific conditions.

  • Benzamide Formation: : Coupling with a benzamide through amide bond formation, often using coupling reagents like EDC or HATU.

Industrial Production Methods

In industrial settings, the process is scaled up with optimizations for yield and purity. It includes automated synthesis machines and high-throughput screening to ensure efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents like PCC or DMP.

  • Reduction: : Reduction reactions using reagents like LiAlH₄.

  • Substitution: : Electrophilic substitution in the benzene ring, often with halogens or nitrating agents.

Common Reagents and Conditions

  • Oxidation: : Uses Dess-Martin periodinane or pyridinium chlorochromate.

  • Reduction: : Lithium aluminum hydride in THF.

  • Substitution: : Anhydrous conditions with reagents like FeCl₃ or nitrating mixtures.

Major Products Formed

  • Oxidation: : Results in aldehydes or ketones.

  • Reduction: : Produces alcohols or amines.

  • Substitution: : Introduces halogens or nitro groups into the benzene ring.

Scientific Research Applications

The compound finds applications in:

  • Chemistry: : Used as a ligand in coordination chemistry, and as an intermediate in synthetic organic reactions.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulates biochemical pathways related to inflammation or pain response by interacting with key proteins.

Comparison with Similar Compounds

Compared to similar compounds, this molecule:

  • Uniqueness: : Stands out due to its structural arrangement and functional versatility.

  • Similar Compounds: : Includes molecules like 4-aminobenzamide and 4-alkylbenzoic acid derivatives.

This should give you a good starting point for understanding and discussing the compound "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylpropyl)benzamide

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-15(2)13-23-21(24)17-10-8-16(9-11-17)14-25-19-7-5-6-18-12-22(3,4)26-20(18)19/h5-11,15H,12-14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOGAXFVICMHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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